REACTION_CXSMILES
|
[CH2:1]1[C:15](=[O:16])[C:14]2[C:5](=[C:6]([OH:20])[C:7]3[C:12]([C:13]=2[OH:17])=[C:11](O)[CH:10]=[CH:9][C:8]=3O)[C:3](=[O:4])[CH2:2]1.[NH2:21][CH2:22][CH2:23][CH2:24][NH2:25]>>[NH2:21][CH2:22][CH2:23][CH2:24][NH:25][C:8]1[C:7]2[C:6](=[O:20])[C:5]3[C:14](=[C:15]([OH:16])[CH:1]=[CH:2][C:3]=3[OH:4])[C:13](=[O:17])[C:12]=2[C:11]([NH:21][CH2:22][CH2:23][CH2:24][NH2:25])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 10.0 g
|
Type
|
CUSTOM
|
Details
|
for 10 minutes as air is bubbled into the suspension
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with 650 ml
|
Type
|
FILTRATION
|
Details
|
The extract is filtered while hot,
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 95 ml
|
Type
|
ADDITION
|
Details
|
and then diluted with 900 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid is collected
|
Type
|
WASH
|
Details
|
washed with ethanol-diethyl ether
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
NCCCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)NCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |